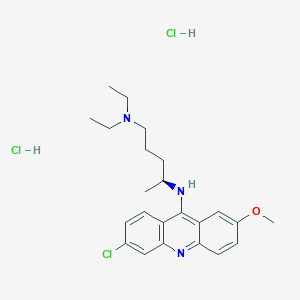

d-Atabrine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

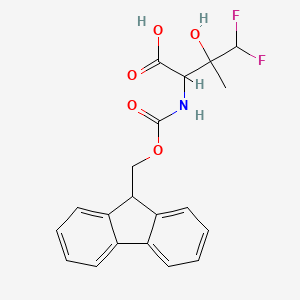

D-Atabrine dihydrochloride is an active enantiomer of quinacrine . It displays antiprion activity and has anti-pr virus activity .

Synthesis Analysis

Quinacrine, the parent compound of this compound, is a heterocyclic three-ring compound and an acridine derivative . It is readily available as quinacrine dihydrochloride, the dihydrochloride salt of quinacrine, for clinical use .Molecular Structure Analysis

The IUPAC name of Quinacrine is 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine . The molecular weight of this compound is 472.88 .Physical And Chemical Properties Analysis

This compound is an active enantiomer of quinacrine . It displays antiprion activity and has anti-pr virus activity .科学的研究の応用

Treatment of Parasitic Infections : d-Atabrine dihydrochloride has been historically used as a parasiticide. It is specifically effective against Giardia lamblia, a flagellate parasite causing giardiasis, a gastrointestinal infection. Clinical studies have shown its effectiveness in treating giardiasis cases (Hartman & Kyser, 1941).

Use in Rheumatic Diseases : The drug's antirheumatic properties have been documented, and it can be used in low doses as a steroid-sparing agent or in combination with other drugs like hydroxychloroquine for lupus and rheumatoid arthritis patients (Wallace, 1989).

Prevention of Antibiotic-Resistant Strains of Bacteria : Atabrine has been found effective in preventing the emergence of strains resistant to various antibiotics, suggesting its potential application in early cancerous and viral systems (Sevag, 1964).

Treatment of Teniasis : It has been used successfully in the treatment of teniasis, an infection caused by tapeworms, with reports detailing its efficacy in expelling the parasite (Goldsmith, 1948); (Sodeman & Jung, 1952).

Influence on Feathering in Chickens : Atabrine has been observed to affect feathering in chicks, particularly when combined with x-irradiation, indicating a potential area for further research in developmental biology (Douglass et al., 1953).

Management of Lupus Erythematosus : Atabrine has been employed in the management of lupus erythematosus, particularly in discoid and systemic forms. Its efficacy in improving cutaneous lesions and systemic symptoms has been recognized (Dubois, 1978).

Maternofetal Passage of Leukocytes and Platelets : Research indicates the potential of Atabrine to facilitate the transplacental passage of leukocytes and platelets from mother to fetus, suggesting implications for understanding autoimmunity and other diseases (Desai & Creger, 1963).

Safety and Hazards

According to the safety data sheet, d-Atabrine dihydrochloride is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Symptoms of overdose include seizures, hypotension, cardiac arrhythmias, and cardiovascular collapse .

将来の方向性

Quinacrine, the parent compound of d-Atabrine dihydrochloride, has shown anticancer, antiprion, and antiviral activity . The most relevant antiviral activities of quinacrine are related to its ability to raise pH in acidic organelles, diminishing viral enzymatic activity for viral cell entry, and its ability to bind to viral DNA and RNA . Moreover, quinacrine has been used as an immunomodulator in cutaneous lupus erythematosus and various rheumatological diseases, by inhibiting phospholipase A2 modulating the Th1/Th2 response .

特性

IUPAC Name |

(4S)-4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O.2ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);2*1H/t16-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKVBVICMUEIKS-SQKCAUCHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCC[C@H](C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2782168.png)

![2-{[1-(3,4-Dimethylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2782171.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)

![4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2782177.png)

![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)

![6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2782180.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2782185.png)

![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)